DUB-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

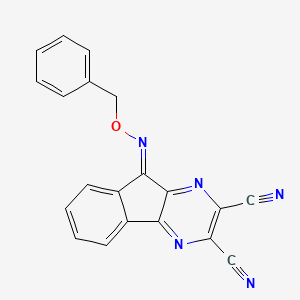

(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOWDIBLCDZJHF-NCELDCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Deubiquitinase Inhibitor DUB-IN-1: A Technical Guide to its Primary Target and Mechanism of Action

Abstract

This technical guide provides a comprehensive overview of the deubiquitinase (DUB) inhibitor, DUB-IN-1. It is designed for researchers, scientists, and drug development professionals engaged in the fields of ubiquitin signaling, oncology, and neurodegenerative diseases. This document details the primary molecular target of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Quantitative data on its potency and selectivity are presented in tabular format for clarity. Furthermore, detailed protocols for key experimental assays are provided to facilitate the replication and extension of these findings. Visual representations of signaling pathways and experimental workflows are included to enhance understanding.

Introduction to this compound and its Primary Target

This compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that remove ubiquitin from substrate proteins, thereby regulating a multitude of cellular processes. The ubiquitin-proteasome system is a critical pathway for protein degradation and is integral to cellular homeostasis; its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. DUBs counteract the action of ubiquitin ligases, providing a crucial layer of control within this system.

The primary molecular target of this compound has been identified as Ubiquitin-Specific Protease 8 (USP8) , also known as Ubiquitin-Specific Processing Protease Y (UBPY). This compound exhibits potent and selective inhibitory activity against USP8.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against its primary target, USP8, and other related deubiquitinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Target | IC50 (µM) | Reference |

| USP8 | 0.85 | [1][2][3] |

| USP7 | >100 | [2][3] |

Table 1: In vitro inhibitory activity of this compound against selected deubiquitinases. This table summarizes the IC50 values of this compound, demonstrating its high potency and selectivity for USP8 over USP7.

The cellular effects of this compound have been observed in various cancer cell lines, leading to the determination of its anti-proliferative IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN-229 | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |

| U87MG | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |

| T98G | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |

| KYSE-450 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |

| HCT116 | Colon Cancer | 0.5 - 1.5 | [3] |

| PC-3 | Prostate Cancer | 0.5 - 1.5 | [3] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. This table presents the concentrations at which this compound inhibits the proliferation of different cancer cell lines, highlighting its potential as an anti-cancer agent.

Mechanism of Action and Signaling Pathways

USP8 is a key regulator of several critical signaling pathways involved in cell growth, proliferation, and survival. By inhibiting USP8, this compound modulates the ubiquitination status and subsequent degradation of key protein substrates, thereby impacting downstream signaling cascades.

EGFR Signaling Pathway

One of the most well-characterized substrates of USP8 is the Epidermal Growth Factor Receptor (EGFR). USP8 deubiquitinates EGFR, preventing its lysosomal degradation and promoting its recycling to the cell surface. Inhibition of USP8 by this compound leads to increased ubiquitination of EGFR, targeting it for degradation. This, in turn, downregulates EGFR signaling, which is often hyperactivated in various cancers.

Caption: this compound inhibits USP8, promoting EGFR degradation.

Wnt/β-catenin Signaling Pathway

Recent studies have implicated USP8 in the regulation of the Wnt/β-catenin signaling pathway. USP8 has been shown to deubiquitinate and stabilize Frizzled (FZD) receptors, key components of the Wnt signaling cascade. By inhibiting USP8, this compound can lead to the degradation of FZD receptors, thereby attenuating Wnt signaling, which is aberrantly activated in many cancers.

Caption: this compound disrupts Wnt signaling by targeting FZD receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Deubiquitinase (DUB) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of USP8 and its inhibition by this compound using a fluorogenic substrate.

Materials:

-

Recombinant human USP8 enzyme

-

This compound

-

Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to the desired concentrations.

-

In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of recombinant USP8 enzyme (e.g., 5 nM final concentration) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of Ub-AMC substrate (e.g., 100 nM final concentration) to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C using a plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the fluorometric DUB activity assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., LN-229, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Protein Degradation

This technique is used to assess the effect of this compound on the ubiquitination and degradation of USP8 substrates like EGFR.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-EGFR, anti-ubiquitin, anti-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle control for the desired time. In some experiments, co-treat with a proteasome inhibitor to observe the accumulation of ubiquitinated proteins.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use a loading control (e.g., actin) to normalize the protein levels.

Conclusion

This compound is a potent and selective inhibitor of USP8, a deubiquitinase with a pivotal role in regulating key signaling pathways implicated in cancer and other diseases. By promoting the degradation of oncoproteins such as EGFR and FZD receptors, this compound demonstrates significant anti-proliferative effects in various cancer cell lines. The experimental protocols provided herein offer a robust framework for further investigation into the therapeutic potential of this compound and the broader role of USP8 in cellular physiology and pathology. This technical guide serves as a valuable resource for researchers aiming to explore the intricacies of the ubiquitin system and develop novel therapeutic strategies targeting DUBs.

References

DUB-IN-1: An In-Depth Technical Guide to the Inhibition of Ubiquitin-Specific Protease 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DUB-IN-1, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8). This document details the mechanism of action, quantitative biochemical and cellular data, key experimental protocols for its characterization, and its impact on critical cellular signaling pathways.

Core Concepts: Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the deubiquitinating activity of USP8, an enzyme that plays a crucial role in various cellular processes, including protein trafficking and signal transduction.[1][2][3] By removing ubiquitin chains from substrate proteins, USP8 rescues them from degradation and modulates their cellular localization and activity.[3] this compound's inhibitory action leads to the accumulation of ubiquitinated USP8 substrates, thereby marking them for degradation by the proteasome and altering downstream signaling cascades.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular effects.

| Parameter | Value | Target | Notes |

| IC50 | 0.85 µM | USP8 | In vitro deubiquitinase activity assay.[1][2][5] |

| IC50 | >100 µM | USP7 | Demonstrates selectivity over USP7.[1] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| HCT116 (Colon Cancer) | Cell Viability | 0.5 µM - 1.5 µM | [1] |

| PC-3 (Prostate Cancer) | Cell Viability | 0.5 µM - 1.5 µM | [1] |

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Cell Viability | Concentration-dependent decrease | [6] |

Table 2: Cellular Activity of this compound

Key Signaling Pathways Modulated by this compound Inhibition

USP8 is a critical regulator of endosomal sorting and the trafficking of transmembrane receptors. Its inhibition by this compound has significant consequences for several signaling pathways implicated in cancer and other diseases.

Regulation of EGFR Signaling

USP8 deubiquitinates the Epidermal Growth Factor Receptor (EGFR), preventing its degradation and promoting its recycling to the plasma membrane. This action sustains EGFR signaling, which is often hyperactivated in cancer. Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated EGFR, targeting it for lysosomal degradation and thereby attenuating downstream signaling pathways that promote cell proliferation and survival.[4][7][8]

Caption: this compound inhibits USP8, promoting EGFR degradation.

Modulation of TGF-β Signaling

Similar to its effect on EGFR, USP8 also regulates the stability of the TGF-β receptor II (TβRII). By deubiquitinating TβRII, USP8 prevents its degradation and enhances TGF-β signaling, which can promote cancer progression and immune evasion. Pharmacological inhibition of USP8 with compounds like this compound can antagonize this pathway.

Caption: this compound promotes TβRII degradation via USP8 inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize USP8 inhibitors like this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP8 and its inhibition by this compound using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for an in vitro deubiquitinase activity assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.2, 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

USP8 Enzyme: Recombinant human USP8 diluted in assay buffer to the desired final concentration (e.g., 10 nM).

-

This compound: Prepare a stock solution in DMSO and create a serial dilution series.

-

Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) diluted in assay buffer to the desired final concentration (e.g., 100 nM).[5][9][10]

-

-

Assay Procedure:

-

Add 25 µL of assay buffer containing the USP8 enzyme to the wells of a 96-well plate.

-

Add 1 µL of this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 24 µL of the Ub-Rho110 substrate solution to each well.

-

Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9][10]

-

Subtract the background fluorescence from the wells containing only the substrate.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (WST-1 Method)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

-

WST-1 Assay and Data Analysis:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Western Blotting for EGFR Degradation

This protocol is used to visualize the effect of this compound on the protein levels of EGFR.

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with this compound as described in the cell viability assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct engagement of this compound with USP8 in a cellular context.[4][11][12][13][14]

Protocol:

-

Cell Treatment:

-

Harvest cells and resuspend them in PBS.

-

Treat the cell suspension with this compound or DMSO (vehicle control) at the desired concentration and incubate at 37°C for a specific time (e.g., 1 hour).

-

-

Heat Shock and Lysis:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

-

-

Protein Detection and Analysis:

-

Collect the supernatant and analyze the amount of soluble USP8 by Western blotting or other detection methods like ELISA.

-

Increased thermal stability of USP8 in the presence of this compound, indicated by a higher amount of soluble protein at elevated temperatures compared to the control, confirms target engagement.

-

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of USP8. Its ability to selectively inhibit USP8 provides a powerful approach to dissect the complex signaling pathways regulated by this deubiquitinase. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of USP8 inhibition in various diseases, particularly in cancer. Further studies to elucidate the full selectivity profile and in vivo efficacy of this compound and its analogs are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Destabilization of the Epidermal Growth Factor Receptor (EGFR) by a Peptide That Inhibits EGFR Binding to Heat Shock Protein 90 and Receptor Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amsbio.com [amsbio.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]

The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPy), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical, non-redundant role in a multitude of cellular processes.[1][2] Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity, stability, and subcellular localization.[3] USP8 is a multidomain protein that is a central regulator of endosomal sorting and membrane trafficking, influencing the fate of numerous transmembrane receptors.[4][5][6] Consequently, USP8 is deeply implicated in the regulation of vital signaling pathways that govern cell proliferation, migration, and immune responses.[7][8] Dysregulation of USP8 activity is linked to a range of pathologies, including cancer, neurodegenerative diseases, and Cushing's disease, making it an attractive target for therapeutic intervention.[1][3][7] This guide provides an in-depth examination of the core biological functions of USP8, its role in disease, and the methodologies used to study its activity, offering a comprehensive resource for professionals in life sciences and drug discovery.

Core Function: A Master Regulator of Endosomal Sorting and Trafficking

USP8's most well-characterized role is in the regulation of endosomal sorting, a process critical for determining the fate of internalized transmembrane proteins.[6][9] After endocytosis, ubiquitinated cargo proteins are delivered to early endosomes. Here, they are sorted for either recycling back to the plasma membrane or for degradation via the lysosomal pathway, a process mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[4][10]

USP8 is recruited to the endosomal membrane where it interacts with components of the ESCRT-0 complex, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[8][10][11] By deubiquitinating cargo proteins, USP8 prevents their recognition by ESCRT components, thereby diverting them from the lysosomal degradation pathway and promoting their recycling.[10][11] Depletion or inhibition of USP8 leads to the hyperubiquitination of its substrates, accelerating their turnover and causing profound effects on endosomal morphology, including the accumulation of enlarged endosomes.[4][10][11]

Furthermore, USP8 is crucial for the spatiotemporal transition of Rab5 to Rab7, a key step in early-to-late endosome maturation.[4] USP8's recruitment to Rab5-positive endosomes helps dissociate the Rab5 GEF (Rabex5) and promotes the recruitment of the Rab7 GEF, facilitating the maturation process.[4] In the absence of USP8, this transition is impaired, leading to an accumulation of enlarged early endosomes and defective lysosomes.[4]

Regulation of Key Signaling Pathways

By controlling the stability and surface expression of transmembrane receptors, USP8 is a pivotal regulator of multiple signaling cascades essential for cellular homeostasis and implicated in numerous diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling

USP8 is a well-established positive regulator of the EGFR pathway.[3] It directly deubiquitinates and stabilizes EGFR, preventing its lysosomal degradation following ligand-induced endocytosis.[3][10] This action promotes EGFR recycling to the plasma membrane, thereby sustaining downstream signaling through pathways like PI3K/AKT and MAPK.[7][12]

In several cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, overexpression or mutation of USP8 leads to hyperactivation of EGFR signaling, promoting tumor growth, proliferation, and survival.[3][7] Consequently, USP8 inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs), including EGFR, ERBB2, ERBB3, and MET, making it a strategy to overcome resistance to EGFR inhibitors like gefitinib.[13] Somatic mutations in USP8 that enhance its catalytic activity are a primary cause of Cushing's disease, driven by the stabilization of EGFR in pituitary corticotrophs, which boosts ACTH production.[1][12][14]

TGF-β Signaling

USP8 also plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. It directly deubiquitinates and stabilizes the type II TGF-β receptor (TβRII).[15][16] This stabilization increases TβRII expression on the plasma membrane and in tumor-derived extracellular vesicles (TEVs).[15][16] Enhanced TGF-β signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in cancer cells.[15][17] Furthermore, TβRII-positive TEVs secreted by cancer cells can induce exhaustion in CD8+ T cells, contributing to an immunosuppressive tumor microenvironment and resistance to chemo- and immunotherapies.[15][17] Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.[15][17]

Wnt/β-catenin Signaling

In the context of skeletal development, USP8 is essential for Wnt/β-catenin signaling.[18] It achieves this by deubiquitinating and stabilizing the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation.[18] The stabilization of FZD5 is critical for the differentiation of osteoprogenitors into mature osteoblasts and for overall skeletal mineralization.[18] Deletion of USP8 in osteoprogenitors severely impairs bone formation.[18]

NF-κB and Nrf2 Signaling

USP8 acts as a gatekeeper to prevent aberrant signaling from endosomes.[8] Depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains on early endosomes.[8] These ubiquitin chains can be "misread" by ubiquitin-binding proteins like TAB2/3 and p62, which are normally involved in other pathways.[8] This misinterpretation leads to the unwarranted activation of the TAK1–NF-κB (immune response) and Keap1–Nrf2 (stress response) pathways, demonstrating USP8's role in maintaining signaling fidelity.[8]

Roles in Physiology and Pathophysiology

The pleiotropic functions of USP8 position it at the crossroads of health and disease.

Cancer

As described above, USP8 is frequently implicated in oncology. Its upregulation or mutation can drive cancer progression by stabilizing oncogenic receptors.[7]

-

Lung, Gastric, and Breast Cancer: USP8 overexpression promotes cell growth and is associated with poor prognosis.[7] It enhances cancer cell proliferation and metastasis via the PI3K/AKT pathway.[7] In breast cancer, USP8 stabilizes the estrogen receptor alpha (ERα), and its inhibition can facilitate ERα degradation, offering a potential treatment for ER-positive or drug-resistant tumors.[19][20]

-

Drug Resistance: USP8 inhibition can help overcome resistance to targeted therapies. For example, it can re-sensitize gefitinib-resistant NSCLC cells by promoting the degradation of multiple RTKs simultaneously.[13]

Neurodegenerative Diseases

USP8 is involved in the regulation of autophagy and protein clearance, processes that are critical for neuronal health and are often dysregulated in neurodegenerative disorders.[3]

-

Parkinson's Disease (PD): USP8 interacts with and deubiquitinates α-synuclein, the primary component of Lewy bodies.[21][22] Specifically, it removes K63-linked ubiquitin chains, which normally target proteins for lysosomal degradation.[21][22] This action prolongs the half-life of α-synuclein, leading to its accumulation and enhanced toxicity in dopaminergic neurons.[21][23] A specific polymorphic allele, USP8D442G, has been found to be enriched in PD patients and enhances the interaction between USP8 and α-synuclein.[23]

-

Alzheimer's Disease: While less direct, USP8's role in regulating autophagy suggests it may influence the clearance of other misfolded proteins like amyloid-beta and tau.[3]

T-Cell Development and Homeostasis

USP8 is essential for the development and function of T cells. T-cell-specific ablation of USP8 in mice leads to disturbed T-cell development and results in fatal autoimmune inflammatory bowel disease, highlighting its non-redundant role in immune regulation.[1][2]

Other Roles

-

Skeletogenesis: As mentioned, USP8 is critical for bone formation through its regulation of Wnt signaling.[18]

-

Acrosome Biogenesis: In male germ cells, USP8 interacts with the ESCRT-0 complex and is involved in the formation of the acrosome, an organelle essential for fertilization.[9]

-

Autophagy: USP8 can act as a negative regulator of basal autophagy by deubiquitinating the autophagy receptor SQSTM1/p62, thereby inhibiting its autophagic degradation.[24]

Quantitative Data Summary

The following tables summarize key quantitative data related to USP8 activity and inhibition from cited literature.

Table 1: Inhibitor Potency Against USP8 and Other DUBs

| Inhibitor | Target DUB(s) | IC50 (µM) | Cell/Assay Type | Reference |

|---|---|---|---|---|

| HY50536 | USP8 | 0.28 | In vitro assay | [25] |

| HY50737A | USP8 | 0.24 | In vitro assay | [25] |

| Curcusone D | USP5, 7, 8, 13, 14, 15, 22 | Not specified | In vitro assay | [25] |

| Vialinin A | USP5, USP4 | 5.9 (USP5), 1.5 (USP4) | In vitro assay | [25] |

| LLK203 | USP2 / USP8 | 9-fold > ML364 (USP8) | In vitro assay |[26] |

Table 2: Binding Affinities and Protein Interactions

| Interacting Proteins | Dissociation Constant (KD) | Method | Reference |

|---|---|---|---|

| USP8 - DC-U4106 (inhibitor) | 4.7 µM | Not specified | [19][20] |

| USP8 (mutant) - Gads | ~2-fold increase vs WT | Densitometry of Co-IP | [27] |

| 14-3-3ζ - USP8 (pSer718 peptide) | 1.1 µM | Isothermal Titration Calorimetry |[28] |

Table 3: Effects of USP8 Modulation on Protein Levels

| Condition | Target Protein | Fold Change / Effect | Cell Line | Reference |

|---|---|---|---|---|

| USP8 knockdown (siRNA) | Endogenous CXCR4 | ~2-fold increase | HeLa | [29] |

| USP8 knockdown (siRNA) | Endogenous EGFR | Drastic destabilization | HeLa | [29] |

| USP8 knockdown | Phosphorylated EGFR, ERBB2, ERBB3, MET | Markedly reduced | H1975, H1650 | [13] |

| Overexpression of USP8 | Endogenous SQSTM1 | Increased levels | HEK293T |[24] |

Appendix: Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for common assays used to study USP8 function.

siRNA-Mediated Knockdown of USP8

This protocol is used to transiently reduce USP8 expression to study the functional consequences.

-

Objective: To deplete endogenous USP8 protein in cultured cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates or 10-cm dishes to reach 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute a specific amount of siRNA targeting USP8 (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

-

Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Validation: Harvest cells and perform Western blot analysis using an anti-USP8 antibody to confirm the efficiency of protein depletion. An anti-Actin or anti-Tubulin antibody should be used as a loading control. A non-targeting control siRNA (siControl) must be used in parallel.[13][29]

-

In Vitro Deubiquitination (DUB) Assay

This assay directly measures the catalytic activity of USP8 on a ubiquitinated substrate.

-

Objective: To determine if USP8 can directly remove ubiquitin chains from a specific substrate protein in a cell-free system.

-

Methodology:

-

Substrate Preparation: Prepare a ubiquitinated substrate. This can be achieved by purifying the ubiquitinated protein from cells overexpressing the substrate and a tagged-ubiquitin (e.g., HA-Ub or His-Ub), or through an in vitro ubiquitination reaction using recombinant E1, E2, E3 ligase, substrate, and ubiquitin.[24]

-

Enzyme Preparation: Purify recombinant USP8 (wild-type) and a catalytically inactive mutant (e.g., C786A) as a negative control.[24]

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT), combine the ubiquitinated substrate with either wild-type USP8, inactive USP8, or a buffer control.

-

Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the decrease in polyubiquitin chains and an antibody against the substrate protein. A reduction in the high-molecular-weight ubiquitin smear over time in the presence of wild-type USP8, but not the inactive mutant, indicates direct deubiquitination.[24]

-

Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if USP8 physically interacts with a putative substrate or binding partner within a cellular context.

-

Objective: To demonstrate a protein-protein interaction between USP8 and a target protein.

-

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest (either endogenously or via overexpression) in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to one of the proteins (e.g., anti-USP8) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the putative interacting partner (the "co-IP'd" protein).[18][30] The presence of the partner protein in the USP8 immunoprecipitate (but not in the control IgG) indicates an interaction.

-

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions [ouci.dntb.gov.ua]

- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. USP8, a regulator of endosomal sorting, is involved in mouse acrosome biogenesis through interaction with the spermatid ESCRT-0 complex and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]

- 16. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Polymorphic USP8 allele promotes Parkinson’s disease by inducing the accumulation of α-synuclein through deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Biophysical and structural insight into the USP8/14-3-3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The ubiquitin-specific protease USP8 deubiquitinates and stabilizes Cx43 - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Effects of USP8 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes.[1] It functions by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation and modulating their activity and localization.[1] The dysregulation of USP8 has been implicated in the pathogenesis of various diseases, including cancer, Cushing's disease, and neurodegenerative disorders, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the downstream effects of USP8 inhibition, focusing on key signaling pathways and cellular outcomes. It also offers detailed protocols for essential experiments in USP8 research.

Core Mechanism of USP8 Inhibition

USP8 inhibitors typically function by binding to the catalytic domain of the enzyme, preventing it from cleaving ubiquitin from its substrates.[1] This leads to an accumulation of ubiquitinated proteins, marking them for degradation. The consequence is a reduction in the cellular levels and activity of USP8 substrates, which in turn disrupts various signaling pathways and cellular functions that are dependent on these proteins.[1]

Downstream Signaling Pathways Modulated by USP8 Inhibition

The inhibition of USP8 has profound effects on several critical signaling pathways, primarily through the destabilization of key protein components.

Receptor Tyrosine Kinase (RTK) Signaling

A primary and well-documented downstream effect of USP8 inhibition is the downregulation of multiple receptor tyrosine kinases (RTKs). USP8 is known to deubiquitinate and stabilize several RTKs, including the Epidermal Growth Factor Receptor (EGFR), HER2 (ERBB2), ERBB3, and MET.[2] Inhibition of USP8 leads to the accumulation of ubiquitinated RTKs, promoting their lysosomal degradation and thereby attenuating their downstream signaling.[2][3][4] This disruption impacts major signaling cascades that are crucial for cell proliferation, survival, and migration.

-

PI3K/AKT Pathway: The PI3K/AKT pathway, a critical downstream effector of RTK signaling, is significantly suppressed upon USP8 inhibition. By promoting the degradation of RTKs like EGFR and HER2, USP8 inhibitors prevent the activation of PI3K and the subsequent phosphorylation of AKT (p-AKT), leading to decreased cell survival and proliferation.

-

MAPK/ERK Pathway: Similarly, the MAPK/ERK pathway is attenuated following USP8 inhibition. The reduction in RTK levels leads to decreased activation of the Ras-Raf-MEK-ERK signaling cascade, which is pivotal for cell growth and division.

TGF-β Signaling

Recent studies have highlighted the role of USP8 in regulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. USP8 has been shown to deubiquitinate and stabilize the TGF-β receptor II (TβRII), a key component in the initiation of TGF-β signaling. Inhibition of USP8 leads to the degradation of TβRII, thereby suppressing the downstream SMAD-dependent signaling cascade. This has implications for cancer progression and metastasis, as TGF-β signaling is known to play a complex, context-dependent role in tumorigenesis.

NF-κB Signaling

USP8 has also been implicated in the regulation of the NF-κB signaling pathway. Inhibition of USP8 can lead to the accumulation of K63-linked ubiquitin chains on endosomes, which can serve as a platform for the recruitment of signaling adaptors like TAB2/3, leading to the activation of the TAK1-NF-κB pathway.[5][6][7] This can trigger an innate immune response. Furthermore, USP8 has been shown to suppress NF-kB signaling in the context of prostate cancer.[8] The precise role of USP8 in NF-κB signaling appears to be context-dependent.

Cellular Processes Affected by USP8 Inhibition

The modulation of the aforementioned signaling pathways by USP8 inhibition translates into significant effects on various cellular processes.

Apoptosis

A prominent outcome of USP8 inhibition, particularly in cancer cells, is the induction of apoptosis. By downregulating survival signals emanating from RTKs and their downstream effectors like AKT, USP8 inhibitors can shift the cellular balance towards programmed cell death. For instance, silencing USP8 in prostate cancer cells leads to a significant increase in apoptotic cells.[9] In ovarian cancer cells, USP8 knockdown enhances cisplatin-induced apoptosis, associated with increased caspase 3/7 activation.[10] The pro-apoptotic effect is often accompanied by the upregulation of cleaved caspases 3 and 9.[8]

Cell Cycle Progression

USP8 inhibition can lead to cell cycle arrest. In esophageal squamous cell carcinoma, a USP8 inhibitor was shown to cause G2/M phase block. This effect is often linked to the modulation of cell cycle regulatory proteins.

Autophagy

USP8 is involved in the regulation of autophagy. It has been reported to directly interact with and deubiquitinate SQSTM1/p62, a key autophagy receptor, thereby suppressing its autophagic activity.[11] Inhibition of USP8 can, therefore, modulate autophagic flux, which has implications for both cancer therapy and neurodegenerative diseases where protein aggregate clearance is crucial.

Tumor Microenvironment Modulation

USP8 inhibition can reshape the tumor microenvironment. It has been shown to increase the abundance of PD-L1 protein by elevating its K63-linked ubiquitination, which antagonizes its K48-linked ubiquitination and subsequent degradation.[12] Furthermore, by activating the NF-κB pathway, USP8 inhibition can trigger an innate immune response and enhance MHC-I expression.[12] This suggests that combining USP8 inhibitors with immune checkpoint blockade could be a promising therapeutic strategy.

Quantitative Data on the Effects of USP8 Inhibition

The following tables summarize quantitative data from various studies on the effects of USP8 inhibition.

Table 1: IC50 Values of USP8 Inhibitors in Cancer Cell Lines

| USP8 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | AtT20 | Pituitary Adenoma | ~5-10 | [4][13] |

| DUBs-IN-2 | H460 | Non-Small Cell Lung Cancer | 2-4 | [12] |

| DUBs-IN-2 | PC9 | Non-Small Cell Lung Cancer | 2-4 | [12] |

| DUB-IN-1 | Colon Cancer Cells | Colon Cancer | 0.5-1.5 | [14] |

| This compound | Prostate Cancer Cells | Prostate Cancer | 0.5-1.5 | [14] |

| SJB3-019A | - | - | Inhibits USP8 ~10-fold better than USP1 | [15] |

Table 2: Effects of USP8 Inhibition on Protein Levels and Apoptosis

| Parameter | Cell Line/Model | Treatment | Fold Change/Effect | Reference |

| EGFR Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |

| ERBB2 Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |

| MET Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |

| Cell Viability | DU145 Prostate Cancer Cells | siUSP8 (72h) | ~33% decrease | [8] |

| Cell Viability | PC3 Prostate Cancer Cells | siUSP8 (72h) | ~34% decrease | [8] |

| Apoptosis | AtT20 Cells | USP8 inhibitor (1-10 µM, 48h) | Increase from ~12% to ~32% | [3] |

| Cleaved Caspase 3 & 9 Levels | DU145 & PC3 Prostate Cancer Cells | siUSP8 | Increased levels | [8] |

| p-AKT Levels | Cholangiocarcinoma Cells | siUSP8 | Significant decrease | [16] |

| PD-L1 Protein Abundance | H460 & PC9 Cells | DUBs-IN-2 (2-4 µM) | Increased levels | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of USP8 inhibition are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of USP8 inhibitors on cell proliferation and viability.

Materials:

-

96-well plates

-

Cell culture medium

-

USP8 inhibitor of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the USP8 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

For MTT Assay:

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

-

For MTS Assay:

-

Add 20 µl of MTS solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of specific proteins (e.g., EGFR, p-AKT) following USP8 inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the USP8 inhibitor or vehicle control for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation (IP) for Protein-Protein Interactions and Ubiquitination

This protocol is used to isolate a specific protein (e.g., EGFR) to study its interaction with other proteins (e.g., USP8) or its ubiquitination status.

Materials:

-

Cell lysis buffer (non-denaturing for protein interactions, denaturing for ubiquitination)

-

Primary antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Protocol:

-

Lyse cells as described in the Western Blot protocol.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer (for Western Blot analysis) or using an elution buffer.

-

Analyze the eluted proteins by Western Blotting using antibodies against the protein of interest and its potential binding partners or ubiquitin.

Caspase Activity Assay

This protocol measures the activity of caspases, key executioners of apoptosis, following USP8 inhibition.

Materials:

-

Cell lysis buffer

-

Caspase substrate (e.g., DEVD-pNA for caspase-3)

-

Assay buffer

-

Microplate reader

Protocol:

-

Treat cells with the USP8 inhibitor or vehicle control.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase substrate and assay buffer.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.[4]

-

Calculate the fold-increase in caspase activity relative to the untreated control.

Conclusion

The inhibition of USP8 presents a promising therapeutic strategy for a range of diseases by targeting fundamental cellular processes. The downstream effects are multifaceted, primarily revolving around the destabilization of key signaling proteins, particularly RTKs. This leads to the suppression of pro-survival pathways like PI3K/AKT and MAPK/ERK, induction of apoptosis, and modulation of the tumor microenvironment. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of USP8 and to evaluate the efficacy of novel USP8 inhibitors in preclinical and clinical settings. A thorough understanding of these downstream effects is paramount for the successful translation of USP8-targeting therapies into clinical practice.

References

- 1. Caspase-8 is a lynchpin in caspase-3 and gasdermin D activation to control cell death, cytokine release, and host defense during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-Regulation of USP8 Suppresses HER-3 Positive Gastric Cancer Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitinases and the new therapeutic opportunities offered to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DUB-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DUB-IN-1, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), in cell culture experiments. Detailed protocols for cell viability and protein analysis are provided, along with key quantitative data and visual representations of the affected signaling pathways.

Introduction

This compound is a cell-permeable small molecule that actively inhibits ubiquitin-specific proteases (USPs), with a high selectivity for USP8.[1][2] Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling.[3][4] By removing ubiquitin from target proteins, DUBs can rescue them from degradation and modulate their activity.[3][4] USP8, in particular, has been implicated in the regulation of several receptor tyrosine kinases (RTKs) and its inhibition has been shown to be a promising strategy in cancer research.[5][6][7] this compound and its analogs have been demonstrated to reduce the viability of various cancer cell lines, including HCT116 colon cancer and PC-3 prostate cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 for USP8 | 0.85 µM | In vitro biochemical assay | [1][2] |

| IC50 for USP7 | >100 µM | In vitro biochemical assay | [1] |

| Cell Viability IC50 | 0.5 µM - 1.5 µM | HCT116 (colon), PC-3 (prostate) | [1] |

Signaling Pathways Affected by this compound

Inhibition of USP8 by this compound has been shown to impact key signaling pathways involved in cell growth, proliferation, and survival. Notably, it leads to the downregulation of several receptor tyrosine kinases (RTKs) by promoting their degradation. Additionally, USP8 inhibition can activate the NF-κB signaling pathway.

This compound Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound in cell culture.

Caption: General workflow for this compound cell culture experiments.

USP8 Inhibition and Receptor Tyrosine Kinase (RTK) Downregulation

USP8 is known to deubiquitinate and stabilize several RTKs, such as EGFR, ERBB2, ERBB3, and MET. Inhibition of USP8 by this compound prevents the removal of ubiquitin from these receptors, leading to their enhanced degradation via the proteasome. This results in the downregulation of their signaling pathways, which are often hyperactivated in cancer.

Caption: this compound mediated downregulation of RTK signaling.

Experimental Protocols

Protocol 1: Cell Culture of HCT116 and PC-3 Cells

Materials:

-

HCT116 or PC-3 cell line

-

For HCT116: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS).[8][9]

-

For PC-3: RPMI-1640 medium supplemented with 10% FBS.[10]

-

Penicillin-Streptomycin solution (optional)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the culture medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to the flask and incubate for a few minutes until cells detach.

-

Neutralize the trypsin with fresh, complete growth medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed the cells into new flasks or plates at the desired density. For HCT116, a recommended seeding density is 2 x 10^4 cells/cm².[9] For PC-3, a seeding density of approximately 1 x 10^5 cells/mL can be used for 96-well plates.[10]

Protocol 2: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

This compound is soluble in DMSO.[2]

-

To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound (Molecular Weight: 337.33 g/mol ) in 1 mL of DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 3: Cell Viability (MTT) Assay

Materials:

-

HCT116 or PC-3 cells

-

96-well cell culture plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the expected IC50 (e.g., 0.1 µM to 10 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[10]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Proteins

Materials:

-

HCT116 or PC-3 cells

-

6-well cell culture plates

-

This compound stock solution

-

Complete culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-Actin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[11]

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[11]

-

Determine the protein concentration of each sample using a BCA assay.

-

Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again as in step 12.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like beta-actin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. USP8 is a novel target for overcoming gefitinib resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. ubigene.us [ubigene.us]

- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: DUB-IN-1 for Glioblastoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma (GBM) is an aggressive and challenging primary brain tumor to treat. The ubiquitin-proteasome system is crucial for cellular protein homeostasis, and its dysregulation is implicated in various cancers, including glioblastoma. Deubiquitinating enzymes (DUBs) are key components of this system, and their inhibition presents a promising therapeutic strategy. DUB-IN-1 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinase linked to tumorigenesis in several cancers. These application notes provide a comprehensive overview of the use of this compound for targeting glioblastoma cells, including its optimal concentration, effects on cellular processes, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its anti-glioblastoma effects primarily through the inhibition of USP8. This inhibition leads to the downregulation of key oncogenic proteins, most notably Aurora Kinase A (AURKA), a crucial regulator of the cell cycle. The suppression of the USP8/AURKA signaling axis by this compound results in the inhibition of glioblastoma cell proliferation, migration, invasion, and stemness.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data for glioblastoma cells.

Table 1: IC50 Values of this compound

| Parameter | Value | Cell Type/Target | Reference |

| IC50 for USP8 | 0.85 µM | Enzyme Assay | [1] |

| IC50 Range | 0.5 - 1.5 µM | Colon and Prostate Cancer Cells | [2] |

Table 2: Effective Concentrations in Glioblastoma Cell Lines

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| LN229 | MTT Assay | Dose-dependent | Inhibition of cell proliferation | |

| T98G | MTT Assay | Dose-dependent | Inhibition of cell proliferation | |

| U87MG | MTT Assay | Higher doses required | Lower sensitivity to inhibition | |

| LN229, T98G | Colony Formation | Not specified | Significant inhibition | |

| LN229, T98G | Wound Healing | Not specified | Inhibition of cell migration | |

| LN229, T98G | Transwell Assay | Not specified | Inhibition of cell invasion | |

| LN229, T98G | Spheroid Formation | Not specified | Decreased stemness |

Based on the available data, an optimal concentration range for initial experiments with sensitive glioblastoma cell lines like LN229 and T98G is between 1 µM and 10 µM . For less sensitive lines such as U87MG, higher concentrations may be necessary. It is recommended to perform a dose-response curve to determine the precise IC50 for each specific glioblastoma cell line.

Experimental Protocols

Herein are detailed protocols for assessing the efficacy of this compound in glioblastoma cells.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO at 100 mg/mL (296.45 mM)[1].

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed glioblastoma cells (e.g., LN229, T98G, U87MG) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

-

Cell Seeding: Seed a low density of glioblastoma cells (e.g., 500-1000 cells per well) into 6-well plates in complete culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle every 2-3 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Wound Healing (Scratch) Assay

This assay evaluates cell migration.

-

Cell Seeding: Seed glioblastoma cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch: Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay measures the invasive potential of cells through an extracellular matrix.

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Suspend glioblastoma cells (5 x 10^4 to 1 x 10^5 cells) in serum-free medium containing this compound or vehicle control and add them to the upper chamber of the transwell insert.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Imaging and Counting: Take images of the stained cells and count the number of invading cells per field of view.

-

Analysis: Compare the number of invading cells in the this compound treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of USP8 in glioblastoma. The provided protocols offer a framework for studying the effects of this inhibitor on key cancer cell behaviors. Researchers should optimize the experimental conditions, particularly the concentration of this compound, for their specific glioblastoma cell lines and experimental goals. The inhibition of the USP8/AURKA axis by this compound represents a promising avenue for the development of novel therapeutic strategies for glioblastoma.

References

how to dissolve DUB-IN-1 in DMSO for experiments

Application Notes: DUB-IN-1

Introduction this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes.[1][2][3] By removing ubiquitin chains from substrate proteins, USP8 regulates protein trafficking, stability, and signaling, particularly in pathways involving receptor endocytosis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated substrates, often targeting them for degradation and thereby modulating downstream cellular events. Due to its role in cell proliferation and signaling, this compound is a valuable tool for studying the ubiquitin-proteasome system and is under investigation for its therapeutic potential in diseases like cancer.[2][3]

Mechanism of Action this compound specifically inhibits the catalytic activity of USP8, preventing the cleavage of ubiquitin from its target proteins.[1][2] It demonstrates high selectivity for USP8, with significantly lower activity against other USPs, such as USP7.[2][3] This inhibition stabilizes the ubiquitination of USP8 substrates, including key cell surface receptors, which can alter their trafficking and lead to their degradation. This mechanism makes this compound effective in cell-based assays for studying cancer cell proliferation, migration, and apoptosis.[3]

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to understand the key chemical and biological properties of this compound. The following table summarizes essential quantitative data.

| Parameter | Value | Source(s) |

| Molecular Weight | 337.33 g/mol | [1][2][3] |

| CAS Number | 924296-18-4 | [1][2][3] |

| Solubility in DMSO | ≥10 mg/mL to 100 mg/mL (29.6 mM to 296.45 mM) | [1][2][3] |

| IC₅₀ for USP8 | ~0.85 µM | [1][2][3] |

| IC₅₀ for USP7 | >100 µM | [2][3] |

| Typical Working Conc. | 200 nM - 800 nM (Glioblastoma cells) 1.58 µM - 2.14 µM (Esophageal cancer cells) | [3] |

| Powder Storage | 3 years at -20°C | [1][2] |

| Stock Solution Storage | 1 year at -80°C (in DMSO) 1 month at -20°C (in DMSO) | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be used for subsequent dilutions.

Materials and Equipment:

-

This compound powder

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)[2]

Procedure:

-

Pre-analysis: Before opening, bring the this compound vial to room temperature to prevent moisture condensation.

-

Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.37 mg of this compound (Molecular Weight = 337.33). Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g) 0.001 L x 0.01 mol/L x 337.33 g/mol = 0.00337 g = 3.37 mg

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is critical to use high-purity DMSO as moisture can reduce the solubility of the compound.[1]

-